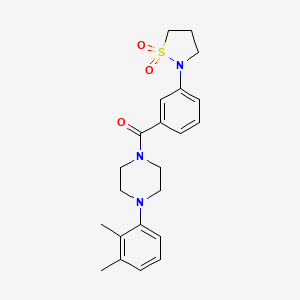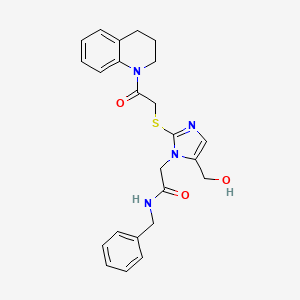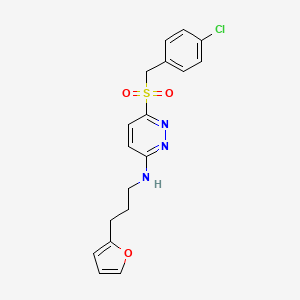
(4-(2,3-Dimethylphenyl)piperazin-1-yl)(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL][3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]METHANONE is a complex organic compound with a unique structure that combines a piperazine ring with a phenyl group and an isothiazolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL][3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]METHANONE typically involves multiple steps. One common method includes the reaction of 2,3-dimethylphenylpiperazine with a suitable isothiazolidinyl derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
[4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL][3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, [4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL][3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]METHANONE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to modulate specific pathways makes it a candidate for drug discovery and development .
Medicine
In medicine, [4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL][3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]METHANONE is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a subject of interest for pharmaceutical research .
Industry
In the industrial sector, this compound is used as an intermediate in the production of various chemicals and materials. Its versatility and reactivity make it valuable for manufacturing processes .
Mechanism of Action
The mechanism of action of [4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL][3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]METHANONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL][2-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]BENZOTHIAZOL-7-YL]METHANONE
- [4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL][3,4,5-TRIMETHOXYPHENYL]METHANONE
Uniqueness
Compared to similar compounds, [4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL][3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]METHANONE stands out due to its unique combination of functional groups. This unique structure imparts specific reactivity and properties that make it valuable for various applications in research and industry .
Properties
Molecular Formula |
C22H27N3O3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanone |
InChI |
InChI=1S/C22H27N3O3S/c1-17-6-3-9-21(18(17)2)23-11-13-24(14-12-23)22(26)19-7-4-8-20(16-19)25-10-5-15-29(25,27)28/h3-4,6-9,16H,5,10-15H2,1-2H3 |
InChI Key |
RHUHUMRPQVWJLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4CCCS4(=O)=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-{(E)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}aniline](/img/structure/B11266900.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide](/img/structure/B11266913.png)

![2-(3-bromophenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11266932.png)
![N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide](/img/structure/B11266935.png)
![5-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B11266936.png)
![4-methyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B11266942.png)
![4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine](/img/structure/B11266946.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11266947.png)
![N-(3-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11266948.png)
![4-bromo-N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11266951.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11266969.png)
![9-isopropyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B11266979.png)
